Di-tert-butyl (4-hydroxybutyl)imidodicarbonate
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Overview
Description
Di-tert-butyl (4-hydroxybutyl)imidodicarbonate is an organic compound that is used in various chemical reactions and applications. It is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl (4-hydroxybutyl)imidodicarbonate can be synthesized through a multi-step process involving the reaction of tert-butyl imidodicarbonate with 4-hydroxybutylamine. The reaction typically requires a solvent such as chloroform or methanol and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (4-hydroxybutyl)imidodicarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Primary amines.
Substitution: Various substituted imidodicarbonates depending on the nucleophile used.
Scientific Research Applications
Di-tert-butyl (4-hydroxybutyl)imidodicarbonate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of amines and other nitrogen-containing compounds.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of di-tert-butyl (4-hydroxybutyl)imidodicarbonate involves its ability to act as a protecting group for amines. The compound reacts with amines to form stable carbamate derivatives, which can be deprotected under acidic conditions to release the free amine. This property is utilized in various synthetic pathways to protect and deprotect amine functionalities.
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl iminodicarboxylate
- Di-tert-butyl (2-hydroxyethyl)imidodicarbonate
Uniqueness
Di-tert-butyl (4-hydroxybutyl)imidodicarbonate is unique due to its specific reactivity and stability, which makes it suitable for applications where other similar compounds may not be as effective. Its ability to form stable carbamate derivatives with amines and its ease of deprotection under mild conditions are key features that distinguish it from other compounds.
Biological Activity
Di-tert-butyl (4-hydroxybutyl)imidodicarbonate, also known as tert-Butyl (4-hydroxybutyl)carbamate, is a compound with notable biological activities. This article explores its synthesis, biological effects, and potential applications based on diverse research findings.
- Chemical Formula : C₉H₁₉N₁O₃
- Molecular Weight : 189.25 g/mol
- CAS Number : 75178-87-9
This compound is characterized by its imidodicarbonate structure, which is significant in various chemical reactions, particularly in the synthesis of amines.
This compound can be synthesized through the reaction of tert-butyl carbamate with various alkyl halides or alcohols. This method provides a versatile approach for generating primary amines via deprotonation and subsequent alkylation.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its antioxidant properties and potential therapeutic applications. Below are key findings from recent research:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage.
Enzyme Inhibition
Studies have evaluated the compound's inhibitory effects on certain enzymes, notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. The compound demonstrated an IC₅₀ value indicating effective inhibition:
Enzyme | IC₅₀ Value (µM) |
---|---|
Acetylcholinesterase | 1.90 ± 0.16 |
Butyrylcholinesterase | 0.084 ± 0.008 |
These results suggest that this compound may have potential as a therapeutic agent in neuroprotection due to its ability to inhibit cholinesterases, thereby increasing acetylcholine levels in the brain.
Case Studies
- Neuroprotective Effects : A study examining the neuroprotective effects of this compound found that it significantly reduced neuronal cell death in models of oxidative stress. The mechanism was attributed to its antioxidant capacity and ability to modulate signaling pathways involved in cell survival.
- Metabolic Studies : In metabolic studies involving rats, it was observed that a substantial portion of the compound was excreted unchanged in feces, indicating limited metabolism. This finding is crucial for understanding its bioavailability and potential therapeutic window.
Properties
Molecular Formula |
C14H27NO5 |
---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxybutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)15(9-7-8-10-16)12(18)20-14(4,5)6/h16H,7-10H2,1-6H3 |
InChI Key |
MJPGACSJTVKVLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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